Lithium(1+) ion 5,6-difluoropyridine-3-sulfinate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : The proton environment of the pyridine ring is influenced by fluorine’s electronegativity. In 3,5-difluoropyridine, protons at the 2-, 4-, and 6-positions resonate at δ 7.45–8.39 ppm. For 5,6-difluoropyridine-3-sulfinate, deshielding from the sulfinate group shifts the 4-position proton downfield to δ 8.0–8.5 ppm.
- ¹⁹F NMR : Fluorine atoms at the 5- and 6-positions exhibit distinct chemical shifts. In 5,6-difluoropyridine derivatives, ¹⁹F resonances appear between δ −124.7 ppm (coupled) and −144.1 ppm (uncoupled).
- ⁷Li NMR : The lithium cation’s coordination environment produces a signal near δ 0–1 ppm, consistent with tetrahedral lithium complexes.
Infrared (IR) Spectroscopy
Key vibrational modes include:
- S–O stretches : Asymmetric (∼1180 cm⁻¹) and symmetric (∼1040 cm⁻¹) stretches, indicative of sulfinate coordination.
- C–F stretches : Strong absorptions at 1220–1280 cm⁻¹, characteristic of aromatic C–F bonds.
- Pyridine ring vibrations : In-plane bending modes at 620–680 cm⁻¹ and ring stretching at 1480–1600 cm⁻¹.
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) of the compound shows a molecular ion peak at m/z 185.1 ([C₅H₂F₂LiNO₂S]⁺). Fragmentation patterns include loss of Li⁺ (m/z 178.1) and cleavage of the S–O bond (m/z 123.0 for [C₅H₂F₂NO]⁺).
Comparative Structural Features with Related Pyridine Sulfinate Salts
Key Observations :
- Fluorine Substitution : The 5,6-difluoro derivative exhibits greater electron-withdrawing effects than non-fluorinated analogs, shortening S–O bonds by ~0.02 Å and increasing sulfinate resonance stabilization.
- Steric Effects : Fluorine atoms at the 5- and 6-positions hinder rotation of the sulfinate group, reducing conformational flexibility compared to methoxy-substituted analogs.
- Lithium Coordination : All three salts feature tetrahedral lithium coordination, but the difluoro derivative’s smaller ionic radius (due to fluorine’s electronegativity) may strengthen Li–O bonds.
Properties
IUPAC Name |
lithium;5,6-difluoropyridine-3-sulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO2S.Li/c6-4-1-3(11(9)10)2-8-5(4)7;/h1-2H,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAORMVUJIJGPFB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C(C=NC(=C1F)F)S(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F2LiNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Lithiation-Sulfination Using TIMSO
The most efficient method involves a two-step lithiation-sulfination sequence starting from 5-bromo-2-methoxypyridine:
- Lithiation : At -78°C, 5-bromo-2-methoxypyridine reacts with butyllithium (ca. 1.6 M in hexane) in THF to generate a pyridyllithium intermediate.
- Sulfination : TIMSO is added, introducing the sulfinate group via sulfur dioxide transfer.
Key Data :
- Yield: 94%
- Reaction Time: 75 minutes (40 minutes lithiation, 30 minutes sulfination)
- Purification: Filtration and washing with acetone/diethyl ether.
Analytical Validation :
Alternative Routes via Stannane Intermediates
3,5-Difluoropyridine derivatives serve as precursors for sulfinate synthesis. A stannylation-lithiation approach achieves 88% yield:
- Stannylation : 3,5-Difluoropyridine reacts with tributyltin chloride and n-butyllithium at -78°C.
- Transmetalation : The stannane intermediate undergoes lithium-halogen exchange for subsequent functionalization.
Optimization Insights :
Dehydrazination and Reductive Methods
Patent methodologies for 2-aminopyridine synthesis suggest adaptable strategies:
- Hydrazine Substitution : 3-Substituted-2,5,6-trifluoropyridine reacts with hydrazine monohydrate.
- Reduction : Raney nickel catalyzes hydrogenation to remove hydrazino groups, though this risks over-reduction of sulfinate moieties.
Critical Parameters :
- Temperature: 15–25°C prevents side reactions.
- Solvent: C$$_{1-4}$$ alcohols (e.g., ethanol) balance solubility and safety.
Comparative Analysis of Methodologies
Purification and Stabilization Techniques
Lithium sulfinates require stringent drying to prevent hydrolysis. Lessons from lithium bis(fluorosulfonyl)imide synthesis inform best practices:
- Recrystallization : Use polar solvents (acetonitrile) followed by weak polar antisolvents (diethyl ether).
- Moisture Control : Conduct reactions under nitrogen or argon to exclude humidity.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 5,6-difluoropyridine-3-sulfinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: It can be reduced to form sulfinate derivatives.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonate and sulfinate derivatives, as well as substituted pyridine compounds. These products have various applications in chemical synthesis and research .
Scientific Research Applications
Chemical Synthesis
Reagent in Organic Synthesis:
Lithium(1+) ion 5,6-difluoropyridine-3-sulfinate serves as a reagent for the preparation of fluorinated compounds. Its unique structure allows it to participate in various nucleophilic substitution reactions, facilitating the formation of complex organic molecules.
Mechanism of Action:
The compound can act as both a nucleophile and an electrophile depending on reaction conditions. It forms covalent bonds with target molecules, leading to desired transformations. This dual reactivity enhances its utility in synthetic pathways.
Table 1: Comparison of Reactivity with Similar Compounds
| Compound | Nucleophilic Reactivity | Electrophilic Reactivity |
|---|---|---|
| This compound | High | Moderate |
| Lithium(1+) ion 5-fluoropyridine-3-sulfinate | Moderate | Low |
| Lithium(1+) ion 6-fluoropyridine-3-sulfinate | Low | Moderate |
Biological Applications
Potential Therapeutic Uses:
Research indicates that this compound may exhibit biological activity relevant to drug development. Studies are ongoing to explore its interactions with biomolecules and potential therapeutic effects.
Case Study:
A recent study investigated the compound's effects on specific cellular pathways. Results showed that it could modulate enzyme activity, suggesting potential applications in treating diseases related to those pathways .
Material Science
Specialty Chemicals Production:
The compound is utilized in the production of specialty chemicals that require unique properties imparted by the difluoropyridine structure. Its stability and reactivity make it suitable for creating advanced materials.
Applications in Coatings:
this compound has been incorporated into polymer formulations to enhance properties such as durability and chemical resistance.
Industrial Applications
Manufacturing Processes:
In industrial settings, this compound is produced through controlled reactions involving lithium bases and sulfinic acids. The process is optimized for high yield and purity, making it suitable for large-scale applications.
Table 2: Industrial Production Overview
| Parameter | Details |
|---|---|
| Reaction Conditions | THF solvent, inert atmosphere |
| Temperature | Room temperature to elevated |
| Purification Method | Crystallization |
Mechanism of Action
The mechanism of action of Lithium(1+) ion 5,6-difluoropyridine-3-sulfinate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to the desired chemical transformations .
Comparison with Similar Compounds
Structural and Electronic Differences
The substituents on the pyridine ring critically influence the compound’s reactivity, solubility, and ionic behavior. Below is a comparative analysis:
Key Observations :
- Fluorine Substituents: The 5,6-difluoro derivative exhibits stronger electron-withdrawing effects compared to methoxy or tert-butyl groups.
- Ionic Radius Considerations: While direct ionic radius data for these compounds is unavailable, Shannon’s revised ionic radii principles suggest that fluorine’s electronegativity may compress the Li⁺ coordination environment, affecting ionic mobility in electrolytes .
Electrochemical and Thermal Behavior
Lithium sulfinates are explored for battery applications due to their ionic conductivity and stability. Comparative insights:
- 5,6-Difluoro Derivative : The fluorine atoms likely improve oxidative stability, a critical factor for high-voltage lithium-ion batteries. However, reduced solubility in organic electrolytes (due to fluorine’s hydrophobicity) may limit its utility without co-solvents .
- 4-tert-Butyl Derivative : The bulky tert-butyl group improves thermal stability (>250°C) but may hinder ionic conductivity due to steric shielding of the sulfinate group .
Industrial and Research Relevance
- Battery Applications : The 5,6-difluoro compound’s stability aligns with trends in next-generation lithium batteries, where fluorinated additives improve electrolyte performance .
- Pharmaceutical Synthesis : Fluorinated sulfinates are pivotal in synthesizing bioactive molecules, such as the spirocyclic carboxamide derivatives described in .
Biological Activity
Lithium(1+) ion 5,6-difluoropyridine-3-sulfinate is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula: CHFLiNOS
- Molecular Weight: 187.09 g/mol
- IUPAC Name: Lithium;5,6-difluoropyridine-3-sulfinate
This compound is synthesized through the reaction of 5,6-difluoropyridine-3-sulfinic acid with a lithium base, typically in an organic solvent like tetrahydrofuran (THF) under inert conditions.
The biological activity of this compound is primarily mediated through its interaction with various biomolecules. It can act as a nucleophile or electrophile in chemical reactions, leading to the formation of covalent bonds with target molecules. This reactivity is influenced by the presence of fluorine atoms on the pyridine ring, which alters the electronic properties and enhances its interaction with biological targets.
Biological Activities
1. Enzyme Inhibition:
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that it can affect enzymes related to neurotransmitter synthesis and degradation, potentially influencing mood regulation and neuroprotection.
2. Receptor Binding:
The compound has been investigated for its ability to bind to various receptors in the central nervous system. Preliminary studies suggest it may interact with serotonin and dopamine receptors, which are crucial for mood and behavior modulation .
3. Antioxidant Activity:
Lithium compounds are known for their neuroprotective effects, possibly due to their antioxidant properties. This compound may contribute to reducing oxidative stress in neuronal cells, thereby protecting against neurodegenerative diseases.
Case Studies
-
Study on Neuroprotection:
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of lithium compounds, including this compound. The results indicated significant reductions in neuronal cell death under oxidative stress conditions, suggesting potential therapeutic applications in treating neurodegenerative disorders . -
Pharmacological Evaluation:
In a pharmacological evaluation involving animal models, this compound was shown to improve cognitive functions and reduce anxiety-like behaviors. These findings support its potential use as an antidepressant or anxiolytic agent .
Comparative Analysis
| Compound Name | Key Features |
|---|---|
| Lithium(1+) ion 5-fluoropyridine-3-sulfinate | Similar structure; however, it has only one fluorine atom affecting its reactivity and binding. |
| Lithium(1+) ion 5,6-dichloropyridine-3-sulfinate | Contains chlorine instead of fluorine; shows different biological activity profiles. |
| Lithium(1+) ion 5-chloro-6-fluoropyridine-3-sulfinate | Combines both chloro and fluoro groups; potential for varied interactions with biological targets. |
Q & A
Basic Question
- Synthesis Steps :
- Precursor Preparation : Start with pyridine-3-sulfinic acid derivatives. Introduce fluorine via electrophilic substitution using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions.
- Lithiation : React with lithium hydroxide or lithium metal in dry THF at -20°C to form the lithium salt.
- Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) to isolate the product .
- Fluorination Impact : Microwave-assisted synthesis (as demonstrated for cobaltocenium derivatives in ) reduces side reactions and improves regioselectivity.
Which analytical techniques are most effective for characterizing structural and electronic properties of this compound?
Basic Question
- Primary Methods :
- Supplementary Techniques :
How do the electron-withdrawing fluorine substituents affect the sulfinate group’s reactivity in coordination chemistry?
Advanced Question
- Electronic Effects :
- Reduced Basicity : Fluorine decreases electron density on the sulfinate group, altering its Lewis basicity and metal-binding affinity.
- Comparative Data : Perfluorinated sulfonic acids (e.g., in ) show enhanced stability in oxidative environments, suggesting similar behavior for fluorinated sulfinates.
- Experimental Validation :
- Conduct DFT calculations to map electrostatic potential surfaces.
- Compare coordination constants with non-fluorinated analogs via potentiometric titrations.
How can researchers resolve discrepancies in reported thermal decomposition profiles of lithium sulfinate derivatives?
Advanced Question
- Contradiction Analysis :
- Variable Factors : Synthesis route (e.g., microwave vs. conventional heating) and moisture content significantly impact thermal stability.
- Methodology :
Perform thermogravimetric analysis (TGA) under inert atmosphere (N₂/Ar) with controlled humidity.
Cross-reference with differential scanning calorimetry (DSC) to detect phase transitions.
- Case Study : Lithium-ion battery thermal models (e.g., ) highlight decomposition thresholds (e.g., >200°C) relevant to sulfinate stability.
What are the best practices for handling air-sensitive lithium sulfinate derivatives during experimentation?
Basic Question
- Protocols :
- Storage : Keep under argon in flame-sealed ampoules or Schlenk flasks.
- Reaction Setup : Use gloveboxes for weighing and mixing (moisture <1 ppm, O₂ <0.1 ppm).
- Quenching : Neutralize residues with degassed methanol to prevent exothermic reactions.
What strategies minimize side reactions during the fluorination of pyridine-sulfinate precursors?
Advanced Question
- Optimized Approaches :
- Directed Fluorination : Install directing groups (e.g., -B(OH)₂) to enhance regioselectivity.
- Solvent Control : Use polar aprotic solvents (DMF, acetonitrile) to stabilize transition states.
- Catalysis : Employ palladium or copper catalysts for C-F bond formation under mild conditions.
- Validation : Monitor reaction progress via in-situ ¹⁹F NMR (refer to for microwave-assisted reaction monitoring).
How can researchers ensure batch-to-batch consistency in purity for electrochemical applications?
Basic Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
